![molecular formula C7H6N6S B14404732 Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]- CAS No. 85813-68-9](/img/structure/B14404732.png)
Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, is a heterocyclic compound featuring a pyrimidine ring substituted with amino, cyano, and methylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, can be achieved through several methods. One common approach involves the treatment of N-cyanodimethyldithioimidate or 1,1-di(methylthio)-2-thiocar-bamoyl-2-cyanoethylene with cyanothioacetamide or cyanamide . This reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of cyanamide derivatives often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Cyanamide derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, involves its interaction with various molecular targets and pathways. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its unique structure enables it to form stable complexes with metal ions, which can be exploited in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, include:
Uniqueness
What sets cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-, apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of the amino, cyano, and methylthio groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
85813-68-9 |
|---|---|
Molekularformel |
C7H6N6S |
Molekulargewicht |
206.23 g/mol |
IUPAC-Name |
(4-amino-5-cyano-6-methylsulfanylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H6N6S/c1-14-6-4(2-8)5(10)12-7(13-6)11-3-9/h1H3,(H3,10,11,12,13) |
InChI-Schlüssel |
KQVQDJVZMLIHEO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC(=C1C#N)N)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)







![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)

![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)

